molecular formula C14H17NO3 B3724490 ethyl 2-acetyl-3-(benzylamino)acrylate

ethyl 2-acetyl-3-(benzylamino)acrylate

Cat. No.: B3724490
M. Wt: 247.29 g/mol
InChI Key: JKJXIJIWJRBZOA-SFWRLKPLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-acetyl-3-(benzylamino)acrylate, also known as EBAA, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. EBAA is a derivative of acrylate, which is a common building block in the synthesis of various drugs and biologically active molecules. The unique chemical structure of EBAA makes it an attractive candidate for drug design and development.

Mechanism of Action

The mechanism of action of ethyl 2-acetyl-3-(benzylamino)acrylate is not fully understood, but it is believed to act by inhibiting specific enzymes or signaling pathways. For example, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory prostaglandins. This compound has also been shown to activate the p53 signaling pathway, which is involved in the regulation of cell growth and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In addition to its anti-inflammatory and anti-cancer properties, this compound has been shown to have antioxidant activity and can scavenge free radicals. This compound has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in the breakdown of extracellular matrix proteins.

Advantages and Limitations for Lab Experiments

One advantage of using ethyl 2-acetyl-3-(benzylamino)acrylate in lab experiments is that it is relatively easy to synthesize and purify. Additionally, this compound has been shown to have low toxicity in vitro and in vivo, making it a safe compound to work with. However, one limitation of using this compound is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on ethyl 2-acetyl-3-(benzylamino)acrylate. One direction is to further investigate its anti-inflammatory and anti-cancer properties and explore its potential as a therapeutic agent for these diseases. Another direction is to study the mechanism of action of this compound in more detail to better understand how it exerts its effects. Additionally, there is potential for the development of new derivatives of this compound with improved pharmacological properties.

Scientific Research Applications

Ethyl 2-acetyl-3-(benzylamino)acrylate has been the subject of several scientific studies due to its potential therapeutic applications. One study showed that this compound has anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines. Another study demonstrated that this compound can inhibit the growth of cancer cells and induce apoptosis. These findings suggest that this compound may have potential as a therapeutic agent for the treatment of inflammatory diseases and cancer.

Properties

IUPAC Name

ethyl (Z)-2-(benzyliminomethyl)-3-hydroxybut-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO3/c1-3-18-14(17)13(11(2)16)10-15-9-12-7-5-4-6-8-12/h4-8,10,16H,3,9H2,1-2H3/b13-11-,15-10?
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKJXIJIWJRBZOA-SFWRLKPLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=C(C)O)C=NCC1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C(/C)\O)/C=NCC1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.